molecular formula C4H5ClO3S B2431589 3-Oxocyclobutane-1-sulfonyl chloride CAS No. 2090334-26-0

3-Oxocyclobutane-1-sulfonyl chloride

Cat. No. B2431589
CAS RN: 2090334-26-0
M. Wt: 168.59
InChI Key: IESMLAKNDITUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxocyclobutane-1-sulfonyl chloride is a chemical compound with the formula C4H5ClO3S . It is used for research purposes . The compound is not easily purified by recrystallization or distillation due to its relatively low melting point and its tendency to decompose under reduced pressure .


Synthesis Analysis

Sulfonyl chlorides, such as 3-Oxocyclobutane-1-sulfonyl chloride, can be synthesized through various methods. One common method is the Sandmeyer-type reaction proposed by Meerwein et al., using copper salts, such as CuCl or CuCl2, as a catalyst for single electron transfer . Another method involves the use of sulfonyl hydrazide with NXS (X = Cl or Br) and late-stage conversion to several other functional groups .


Chemical Reactions Analysis

Sulfonyl chlorides, including 3-Oxocyclobutane-1-sulfonyl chloride, are known to undergo substitution reactions with various nucleophilic reagents . They can react with water, alcohols, phenols, amines, hydrazine, hydroxylamine, and azide ion to yield the corresponding sulfonic acids, sulfonates, sulfonamides, sulfonyl hydrazides, sulfonyl hydroxylamines, and sulfonyl azides .

Scientific Research Applications

Solid-Phase Synthesis in Drug Development

Polymer-supported sulfonyl chloride, including compounds like 3-Oxocyclobutane-1-sulfonyl chloride, has been utilized in solid-phase synthesis, particularly in the preparation of 1,3-oxazolidin-2-ones. These compounds exhibit significant antibacterial activity, making them important in the development of new drugs. The solid-phase approach enables the rapid creation of structurally related molecules, crucial for finding new lead compounds in pharmaceutical research (Holte, Thijs, & Zwanenburg, 1998).

Heteroaryl Sulfonyl Chlorides and Fluorides

Research has shown that heteroaromatic thiols can be oxidized to sulfonyl chlorides like 3-Oxocyclobutane-1-sulfonyl chloride at low temperatures. This reaction is important for preparing sulfonyl fluorides, which are stable and potentially useful in parallel chemistry efforts. These methods are advantageous as they avoid the use of chlorine gas and are effective even with difficult substrates (Wright & Hallstrom, 2006).

Catalytic Decarboxylative Radical Sulfonylation

In the field of organic chemistry, the synthesis of sulfones, including those derived from 3-Oxocyclobutane-1-sulfonyl chloride, is vital. A study demonstrated a visible-light-induced reaction that provided a redox-neutral protocol for sulfonylation. This method has broad substrate scope and functional group compatibility, useful for modifying natural products and pharmaceuticals, including the synthesis of anti-prostate cancer drugs (He et al., 2020).

Synthesis of Multi-Substituted Cyclobutanes

3-Oxocyclobutane-1-sulfonyl chloride plays a role in the generation of cyclobutylmagnesium carbenoids, which are stable and react with various nucleophiles to yield multi-substituted cyclobutanes. This process is significant for the synthesis of complex organic compounds (Satoh et al., 2011).

Mechanism of Action

The key step in the reactions of sulfonyl chlorides is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Future Directions

Recent advances in the preparation and use of sulfinates in organic synthesis suggest potential future directions for the use of sulfonyl chlorides like 3-Oxocyclobutane-1-sulfonyl chloride . The development of new synthetic strategies and methods for modifying functional groups that have not been successfully functionalized until now is of great importance .

properties

IUPAC Name

3-oxocyclobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO3S/c5-9(7,8)4-1-3(6)2-4/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESMLAKNDITUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.